TCS PIM-1 1
Overview
Description
TCS PIM-1 1: SC 204330 ) is a potent inhibitor of the Pim-1 kinase . This enzyme plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcriptional activation. By selectively targeting Pim-1, this compound has garnered attention for its potential therapeutic applications .
Preparation Methods
Synthetic Routes:: TCS PIM-1 1 features a substituted pyridone scaffold. It binds convincingly within the ATP-binding site of Pim-1, suggesting an ATP-competitive inhibitory mechanism . Notably, it lacks in vitro inhibitory activity toward related serine/threonine kinases Pim-2 and MEK1/MEK2 .
Industrial Production:: While specific industrial production methods are not widely documented, researchers have used this compound as a starting point for structure-activity relationship (SAR) studies. Its co-crystallization with Pim-1 protein has provided valuable insights for drug development .
Chemical Reactions Analysis
TCS PIM-1 1’s chemical behavior involves interactions with various reagents and conditions. Although detailed reaction pathways are scarce, its selectivity over Pim-2 and MEK1/MEK2 highlights its unique profile. Further exploration of similar compounds may yield improved yet selective Pim-1 inhibitors .
Scientific Research Applications
Chemistry::
Drug Discovery: TCS PIM-1 1 serves as a lead compound for designing novel Pim-1 inhibitors.
Medicinal Chemistry: Researchers explore its derivatives for enhanced efficacy and safety.
Cell Signaling: Investigating Pim-1’s role in cellular pathways.
Cancer Research: Targeting Pim-1 for cancer therapy.
Potential Therapeutic Agent: Assessing its impact on disease models.
Pharmaceuticals: this compound may contribute to drug development pipelines.
Mechanism of Action
TCS PIM-1 1’s primary mechanism involves inhibiting Pim-1 kinase activity. By disrupting Pim-1-mediated signaling pathways, it affects cell survival, proliferation, and apoptosis.
Comparison with Similar Compounds
While TCS PIM-1 1 stands out for its selectivity, other Pim-1 inhibitors exist. Notable examples include Pimozide and AZD1208 .
Properties
IUPAC Name |
6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-9,22H,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSYJTYGPLVUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=C(C=CC(=C3)Br)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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